N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO4S2/c20-18-12-11-14(13-17(18)19(21,22)23)24(29(25,26)15-7-3-1-4-8-15)30(27,28)16-9-5-2-6-10-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCQWCQHIMKWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound may participate in nucleophilic or electrophilic substitution reactions due to the presence of the sulfonamide and chloro groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although these reactions may be less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.
Scientific Research Applications
Antimicrobial Applications
The sulfonamide group in this compound suggests promising antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >200 |
These results indicate that N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide exhibits significant bactericidal activity, particularly against resistant strains like MRSA .
Biofilm Inhibition
Biofilm formation is a critical factor in bacterial resistance. The compound has shown potential in inhibiting biofilm formation:
| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| Enterococcus faecalis | 31.108 - 62.216 | 124.432 - 248.863 |
These findings suggest that the compound may be more effective than standard antibiotics in preventing biofilm formation, which is crucial for treating chronic infections .
Antitumor Applications
Preliminary studies indicate that compounds similar to this compound may exhibit antitumor properties.
Cytotoxicity Studies
In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including melanoma and non-small cell lung cancer. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole ring can enhance antitumor efficacy.
Case Studies
- Antimicrobial Testing : A study evaluated several sulfonamide derivatives, including our compound, for antibacterial properties against Gram-positive and Gram-negative bacteria, reporting effective inhibition with MIC values ranging from 0.5 to 8 µg/mL.
- Antitumor Efficacy : Research conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.
- Anticonvulsant Evaluation : A study assessed several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure test in mice, with compounds showing significant protection against seizures at doses as low as 50 mg/kg.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide would depend on its specific biological or chemical activity. In general, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
CTPPU (N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N′-Phenylurea) :
Unlike the bis-sulfonamide target compound, CTPPU features a urea (-NHCONH-) linkage. Studies show that CTPPU inhibits NSCLC cell growth by inducing G1-phase cell cycle arrest, suggesting a mechanism distinct from sulfonamides. The urea group enables hydrogen bonding with kinase active sites, but the absence of sulfonyl groups reduces its metabolic stability compared to the target compound .- N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Thiourea Derivatives: Thiourea derivatives (e.g., ) exhibit potent Raf/VEGFR kinase inhibition, with IC₅₀ values <10 nM. However, sulfonamides like the target compound may offer superior bioavailability due to reduced polarity .
Sulfonamide-Based Kinase Inhibitors
Deuterated ω-Diphenylurea (CM4307) :
CM4307, a deuterated picolinamide derivative, shares the 4-chloro-3-(trifluoromethyl)phenyl group with the target compound. Deuterium substitution improves metabolic stability (t₁/₂ > 24 hrs in human microsomes), while the picolinamide scaffold enhances kinase selectivity. The bis-sulfonamide structure of the target compound may provide broader kinase inhibition but with higher molecular weight (MW ~500 vs. CM4307’s MW ~450) .- Pyrrolidinyloxy-Substituted Sulfonamides: Compounds like (R)-N-[4-Chloro-3-(1-Methyl-3-Pyrrolidinyloxy)Phenyl]-[4-(3,5-Dichlorophenoxy)]Benzenesulfonamide () incorporate bulky substituents to enhance receptor binding.
Methoxy/Chloro-Substituted Sulfonamides
- N-{4-[(3-Chloro-2-Methylphenyl)Sulfamoyl]Phenyl}-4-Methoxybenzenesulfonamide :
This compound () demonstrates how methoxy (-OCH₃) groups improve solubility but reduce membrane permeability. The target compound’s trifluoromethyl group balances lipophilicity and stability, making it more suitable for oral administration .
Key Research Findings and Data Tables
Table 2: Metabolic Stability Comparison
| Compound | Human Microsomal t₁/₂ (hrs) | CYP450 Inhibition Risk | Notes |
|---|---|---|---|
| Target Bis-Sulfonamide | >12 (predicted) | Low | Stable due to -CF₃/-Cl groups |
| CM4307 | >24 | Very low | Deuterium reduces metabolism |
| CTPPU | ~6 | Moderate | Urea linkage susceptible |
Discussion
The target bis-sulfonamide distinguishes itself through:
Trifluoromethyl/Chloro Substituents : Increases lipophilicity (LogP ~3.8) and metabolic resistance compared to methoxy analogues .
Synthetic Versatility : The central aryl amine allows modular derivatization, as seen in deuterated and pyrrolidinyloxy derivatives .
However, its higher molecular weight (~520) may limit blood-brain barrier penetration compared to smaller urea-based inhibitors (e.g., CTPPU, MW 375) .
Biological Activity
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzenesulfonamide moiety and a trifluoromethyl group, suggesting possible interactions with various biological targets.
- Molecular Formula : C19H13ClF3N2O4S2
- Molecular Weight : 446.87 g/mol
- SMILES Notation : FC(F)(C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)S(=O)(=O)N(C)C3=C(C=CC=C3)Cl)C(F)(F)F)F
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in bacterial growth and biofilm formation. Research indicates that sulfonamides often exert their effects by interfering with the synthesis of folic acid in bacteria, which is crucial for nucleic acid synthesis.
Biological Activity Overview
The compound has demonstrated various biological activities, including:
- Antimicrobial Activity : It exhibits significant antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. Studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against these pathogens .
- Antibiofilm Activity : The compound shows moderate-to-good efficacy in disrupting biofilms formed by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) values for MRSA range from 62.216 to 124.432 μg/mL .
- Inhibition of Protein Synthesis : The mechanism of action includes the inhibition of protein synthesis pathways, which leads to the disruption of nucleic acid and peptidoglycan production .
Table 1: Biological Activity Summary
| Activity Type | Target Organism | MIC (μM) | MBIC (μg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |
| Antibacterial | Enterococcus species | 62.5 - 125 | N/A |
| Antibiofilm | MRSA | N/A | 62.216 - 124.432 |
| Antifungal | Candida tropicalis | N/A | Up to 90.41% biofilm reduction |
Case Studies
- Study on MRSA : A recent study highlighted the effectiveness of this compound against MRSA biofilms, showing a reduction in biofilm formation by over 75% compared to control treatments .
- Broad-Spectrum Antimicrobial Effects : Another investigation reported that the compound inhibited various fungal strains and all tested bacteria except Pseudomonas aeruginosa, demonstrating a broad antimicrobial spectrum with both bactericidal and bacteriostatic effects depending on the target organism .
Q & A
What are the optimized synthetic routes for N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:
- Step 1 : Coupling of 4-chloro-3-(trifluoromethyl)aniline with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.
- Step 2 : A second sulfonylation step under microwave-assisted conditions (65°C, 1 hour) to introduce the second benzenesulfonyl group, achieving ~70% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or semi-preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
Key Variables : - Temperature: Higher temperatures (>80°C) risk decomposition of the trifluoromethyl group.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
A combination of analytical techniques is critical:
- NMR Spectroscopy : H and C NMR verify sulfonamide bond formation (e.g., singlet for -SO-NH- at δ 10.2 ppm) and trifluoromethyl group integrity (δ 120-125 ppm for F NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 523.08) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica, Rf = 0.3 in ethyl acetate/hexane) tracks reaction progress .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?
Advanced Research Question
Methodological Approach :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro at the 4-position of the benzene ring) to enhance binding affinity to kinase targets like RAF .
- Bioisosteric Replacement : Replace the trifluoromethyl group with a pentafluorosulfanyl (-SF) group to improve metabolic stability .
- In Vitro Assays : Test derivatives against NSCLC cells (e.g., A549) using MTT assays. For example, CTPPU derivatives showed IC values of 2.3–5.7 µM via Akt/GSK-3β pathway inhibition .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding energy .
What strategies address poor solubility and bioavailability in preclinical studies?
Advanced Research Question
Experimental Solutions :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl carbamate) to enhance solubility. For instance, Fasentin derivatives increased aqueous solubility by 10-fold .
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
- Functional Group Modification : Replace the chloro group with a methoxy group to reduce logP (from 4.1 to 3.4) and enhance permeability .
What mechanisms underlie its biological activity, and how can target engagement be validated?
Advanced Research Question
Mechanistic Insights :
- Kinase Inhibition : Competitive binding assays (e.g., [3H]-CCR2-RA-[R] displacement) confirm inhibition of CCR2 with K = 12 nM .
- GLUT4 Modulation : Fasentin analogues inhibit glucose uptake in adipocytes (IC = 68 µM) via GLUT4 blockade, validated by siRNA knockdown .
Validation Tools : - Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .
- CRISPR-Cas9 Knockout : Ablate CCR2 or GLUT4 in cell lines to isolate compound-specific effects .
How can contradictory data across studies (e.g., varying IC50_{50}50 values) be resolved?
Advanced Research Question
Resolution Strategies :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, Fasentin’s IC shifts from 68 µM to >100 µM in high-glucose media .
- Cross-Validate Models : Compare results across in vitro (e.g., CHO cells) and in vivo (e.g., xenograft mice) systems .
- Meta-Analysis : Pool data from >5 independent studies to identify outliers (e.g., via Grubbs’ test) and adjust for batch effects .
What computational tools predict metabolic stability and toxicity?
Advanced Research Question
In Silico Workflow :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 t = 4.2 hours) and toxicity (e.g., Ames test negative) .
- Metabolite Identification : Employ GLORYx to predict Phase I/II metabolites (e.g., sulfonation at the para position) .
Experimental Follow-Up : Incubate with human liver microsomes (HLMs) and validate predictions via LC-MS/MS .
How can researchers optimize selectivity over off-target kinases?
Advanced Research Question
Selectivity Engineering :
- Kinome Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., 10 nM IC for CCR2 vs. >1 µM for CCR5) .
- Covalent Modification : Introduce acrylamide groups (e.g., compound 14 in ) for irreversible binding to cysteine residues in the target’s active site.
- Alanine Scanning Mutagenesis : Identify critical residues (e.g., Lys101 in CCR2) for selective binding .
What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Advanced Research Question
Model Selection :
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing (e.g., C = 1.2 µg/mL at 2 hours) with LC-MS quantification .
- Efficacy : Xenograft mice with NSCLC tumors (e.g., 50 mg/kg daily dosing reduces tumor volume by 60% in 21 days) .
Endpoint Analysis : Measure plasma protein binding (e.g., 89% bound) and tissue distribution (e.g., liver-to-plasma ratio = 8:1) .
How can resistance mechanisms (e.g., in cancer cells) be investigated?
Advanced Research Question
Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
